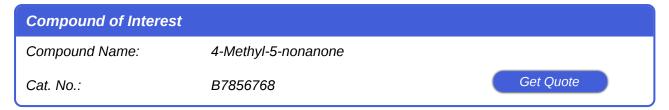
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Spectroscopic Profile of 4-Methyl-5-nonanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the ketone **4-methyl-5-nonanone** (CAS: 35900-26-6, Molecular Formula: C₁₀H₂₀O). The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the structural elucidation and characterization of this compound. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to support researchers in their laboratory endeavors.

Mass Spectrometry (MS)

Mass spectrometry of **4-methyl-5-nonanone** provides critical information about its molecular weight and fragmentation pattern, aiding in its structural identification. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions resulting from typical ketone fragmentation pathways.

Data Presentation: Mass Spectrometry

The mass spectrum of **4-methyl-5-nonanone** can be obtained from the NIST WebBook.[1] The data below highlights the most significant peaks observed in the electron ionization mass spectrum.



m/z (Mass-to- Charge Ratio)	Relative Abundance (%)	Proposed Fragment Ion	Fragmentation Pathway
57	100	[C4H9]+ or [CH3CH2CO]+	α-cleavage
85	80	[C₅H ₉ O] ⁺	α-cleavage
43	65	[C ₃ H ₇] ⁺	α-cleavage
71	40	[C5H11]+	Cleavage of alkyl chain
99	30	[C ₆ H ₁₁ O] ⁺	α-cleavage
156	5	[C ₁₀ H ₂₀ O] ⁺ •	Molecular Ion (M ⁺ •)

Interpretation of Fragmentation

The fragmentation of **4-methyl-5-nonanone** in mass spectrometry is primarily governed by two main processes:

- α-Cleavage: This is the characteristic fragmentation of ketones where the bond adjacent to
 the carbonyl group is broken.[2] For 4-methyl-5-nonanone, α-cleavage can occur on either
 side of the carbonyl group, leading to the formation of stable acylium ions. The most
 abundant fragment at m/z 85 corresponds to the loss of a butyl radical, while the peak at m/z
 99 corresponds to the loss of a propyl radical. The base peak at m/z 57 is likely due to the
 butyl cation or further fragmentation.
- McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this rearrangement.[2]
 In 4-methyl-5-nonanone, this would involve the transfer of a hydrogen atom from the
 carbon at position 7 to the carbonyl oxygen, followed by the cleavage of the β-bond, which
 would result in the loss of a neutral propene molecule and the formation of a radical cation at
 m/z 114.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-methyl-5-nonanone** is characterized by a strong absorption



band corresponding to the carbonyl group and several bands related to the hydrocarbon backbone.

Data Presentation: Infrared Spectroscopy

The following table summarizes the key absorption bands in the gas-phase IR spectrum of **4-methyl-5-nonanone**, as referenced from the NIST WebBook.[3]

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~1715	Strong	C=O stretch	Ketone
2850-2960	Strong	C-H stretch	Alkane (CH ₂ , CH ₃)
1465	Medium	C-H bend (scissoring)	Alkane (CH ₂)
1375	Medium	C-H bend (rocking)	Alkane (CH₃)

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum of **4-methyl-5-nonanone** is the strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[1] The series of strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains. The bending vibrations for these C-H bonds are observed at lower frequencies, such as the scissoring and rocking modes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimentally obtained high-resolution NMR data for **4-methyl-5-nonanone** is not readily available in public databases, predicted ¹H and ¹³C NMR data can offer valuable insights for structural confirmation. The following data has been predicted using online NMR prediction tools.

Data Presentation: Predicted ¹³C NMR Spectroscopy

(Predicted for CDCI3 solvent)



Atom Number	Predicted Chemical Shift (δ) in ppm	
C1	~14.0	
C2	~22.9	
C3	~45.5	
C4	~16.2	
C5 (C=O)	~214.0	
C6	~27.9	
C7	~22.6	
C8	~13.9	
C9	~31.8	
C1' (Methyl on C4)	~16.2	

Data Presentation: Predicted ¹H NMR Spectroscopy

(Predicted for CDCl₃ solvent)



Proton(s)	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H on C1	~0.9	t	~7.2
H on C2	~1.3	m	-
H on C3	~2.4	m	-
H on C4	~2.6	m	-
H on C6	~2.4	t	~7.4
H on C7	~1.6	sextet	~7.4
H on C8	~1.3	sextet	~7.4
H on C9	~0.9	t	~7.3
H on C1'	~1.1	d	~6.8

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 4-methyl-5-nonanone.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup:



- Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of liquid 4-methyl-5-nonanone onto one salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, and gently press to create a thin liquid film between the plates.



• Instrument Setup:

- Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Perform a background scan with the empty salt plates or an empty sample compartment.

Data Acquisition:

- Place the prepared sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are coadded to improve the signal-to-noise ratio.

Data Processing and Analysis:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction:

 For a volatile liquid like 4-methyl-5-nonanone, a gas chromatography-mass spectrometry (GC-MS) system is ideal. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

Ionization:

- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the removal of an electron to form a molecular ion (M+•) and subsequent fragmentation.



· Mass Analysis:

• The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection:

• An electron multiplier or other detector measures the abundance of each ion.

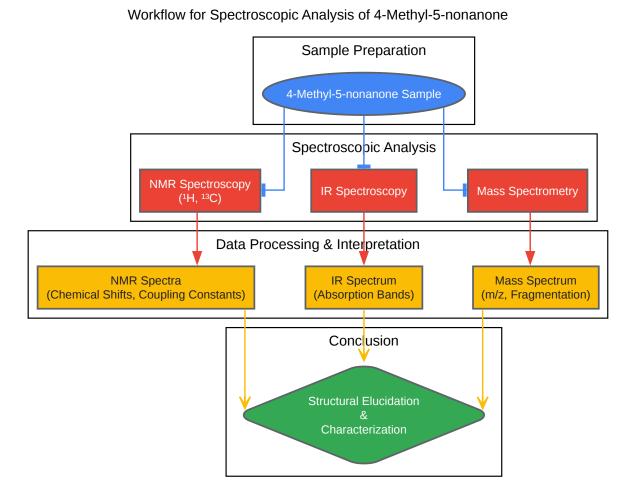
Data Analysis:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methyl-5-nonanone**.





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Caption: General workflow for spectroscopic analysis.

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